molecular formula C32H38N6O11 B600114 Suc-Ala-Glu-Pro-Phe-Pna CAS No. 128802-76-6

Suc-Ala-Glu-Pro-Phe-Pna

Cat. No.: B600114
CAS No.: 128802-76-6
M. Wt: 682.687
InChI Key: NXIHRDNJQWUSLK-KMAVCZJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Glu-Pro-Phe-Pna involves the sequential coupling of amino acids. The process typically starts with the protection of the amino group of alanine, followed by the coupling of glutamic acid, proline, and phenylalanine. The final step involves the attachment of p-nitroaniline to the peptide chain . The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling reactions efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Suc-Ala-Glu-Pro-Phe-Pna primarily undergoes hydrolysis reactions. Under the action of enzymes like elastase, cathepsin G, and chymotrypsin, the compound is hydrolyzed, releasing yellow p-nitroaniline .

Common Reagents and Conditions

The hydrolysis reactions typically occur in buffered aqueous solutions at specific pH levels. Common reagents include phosphate-buffered saline (PBS) and enzyme solutions. The reactions are often carried out at temperatures around 20°C to 37°C .

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and can be measured colorimetrically .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N6O11/c1-19(33-26(39)14-16-28(42)43)29(44)35-23(13-15-27(40)41)32(47)37-17-5-8-25(37)31(46)36-24(18-20-6-3-2-4-7-20)30(45)34-21-9-11-22(12-10-21)38(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H,33,39)(H,34,45)(H,35,44)(H,36,46)(H,40,41)(H,42,43)/t19-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIHRDNJQWUSLK-KMAVCZJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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